4-(2-aminoacetyl)phenyl 3-methylbenzoate hydrochloride
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Overview
Description
4-(2-aminoacetyl)phenyl 3-methylbenzoate hydrochloride is a chemical compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.7561 . This compound is known for its unique structure, which includes an aminoacetyl group attached to a phenyl ring and a methylbenzoate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(2-aminoacetyl)phenyl 3-methylbenzoate hydrochloride typically involves several steps. One common method includes the reaction of 4-(2-aminoacetyl)phenol with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(2-aminoacetyl)phenyl 3-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-aminoacetyl)phenyl 3-methylbenzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-aminoacetyl)phenyl 3-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, blocking the activity of enzymes involved in disease pathways, or as a modulator, altering the function of receptors to achieve a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
4-(2-aminoacetyl)phenyl 3-methylbenzoate hydrochloride can be compared with other similar compounds, such as:
4-(2-aminoacetyl)phenyl benzoate hydrochloride: Lacks the methyl group on the benzoate moiety, which may affect its chemical reactivity and biological activity.
4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride: Has a methyl group in a different position, which can influence its steric and electronic properties.
4-(2-aminoacetyl)phenyl 3-chlorobenzoate hydrochloride: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological characteristics that are valuable in various research and industrial applications.
Properties
CAS No. |
2639423-61-1 |
---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.8 |
Purity |
95 |
Origin of Product |
United States |
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